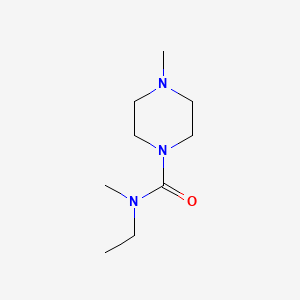
N-Ethyl-N,4-dimethylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N,4-dimethylpiperazine-1-carboxamide is a chemical compound with the molecular formula C8H18N2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N,4-dimethylpiperazine-1-carboxamide can be achieved through various methods. One common approach involves the reaction of N-ethylpiperazine with dimethylcarbamoyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: N-ethylpiperazine and dimethylcarbamoyl chloride.
Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.
Procedure: The reactants are mixed in an appropriate solvent, such as dichloromethane or tetrahydrofuran, and stirred at room temperature or slightly elevated temperatures.
Product Isolation: The product is isolated by filtration, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or solvent extraction to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N,4-dimethylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of N-ethyl-N,4-dimethylpiperazine-1-carboxylic acid.
Reduction: Formation of N-ethyl-N,4-dimethylpiperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the substituent used.
Scientific Research Applications
N-Ethyl-N,4-dimethylpiperazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-N,4-dimethylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-4-methyl-1-piperazinecarboxamide: A similar compound with a slightly different structure.
1,4-Dimethylpiperazine: Another piperazine derivative with different substituents.
Uniqueness
N-Ethyl-N,4-dimethylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
75319-79-8 |
|---|---|
Molecular Formula |
C9H19N3O |
Molecular Weight |
185.27 g/mol |
IUPAC Name |
N-ethyl-N,4-dimethylpiperazine-1-carboxamide |
InChI |
InChI=1S/C9H19N3O/c1-4-11(3)9(13)12-7-5-10(2)6-8-12/h4-8H2,1-3H3 |
InChI Key |
JWZBNFBLFQZGTO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)N1CCN(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


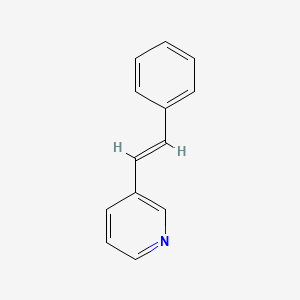
![2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13800438.png)
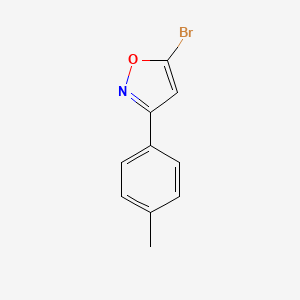
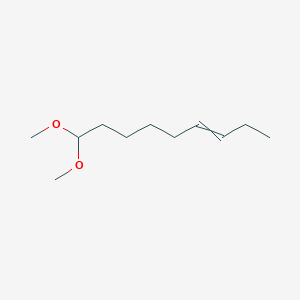
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B13800448.png)
![Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13800463.png)
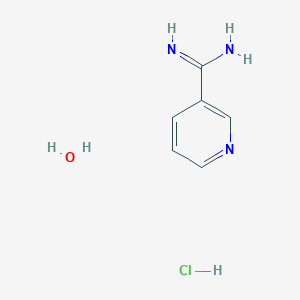

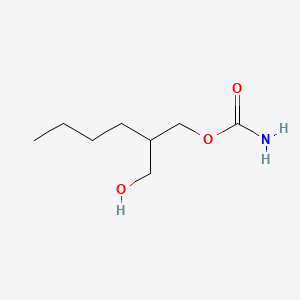

![(8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13800488.png)
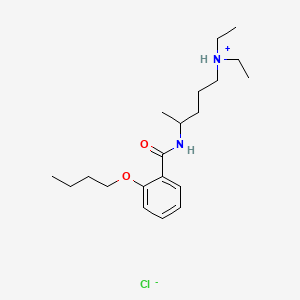
![N-[(2S,3R,4R,5S,6R)-2-(aminomethyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride](/img/structure/B13800505.png)
![1-Acetyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13800511.png)
